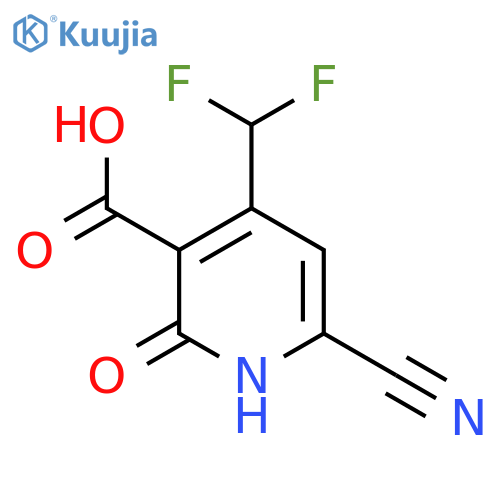

Cas no 1805282-30-7 (6-Cyano-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic acid)

1805282-30-7 structure

商品名:6-Cyano-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic acid

CAS番号:1805282-30-7

MF:C8H4F2N2O3

メガワット:214.125768661499

CID:4875735

6-Cyano-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6-Cyano-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic acid

-

- インチ: 1S/C8H4F2N2O3/c9-6(10)4-1-3(2-11)12-7(13)5(4)8(14)15/h1,6H,(H,12,13)(H,14,15)

- InChIKey: LCYBTTMPLOVYSH-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C#N)NC(C=1C(=O)O)=O)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 442

- トポロジー分子極性表面積: 90.2

- 疎水性パラメータ計算基準値(XlogP): 0.6

6-Cyano-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029042732-1g |

6-Cyano-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic acid |

1805282-30-7 | 97% | 1g |

$1,490.00 | 2022-04-01 |

6-Cyano-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic acid 関連文献

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

1805282-30-7 (6-Cyano-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic acid) 関連製品

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量